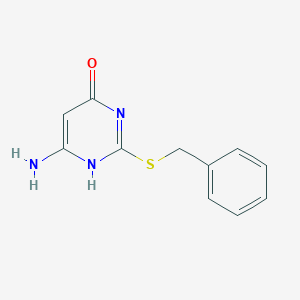

2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE

Description

Properties

IUPAC Name |

4-amino-2-benzylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c12-9-6-10(15)14-11(13-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCKGDQJCBTIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352021 | |

| Record name | 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37660-23-4 | |

| Record name | 6-Amino-2-[(phenylmethyl)thio]-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37660-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine (CAS: 37660-23-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of nucleic acids.[1][2] Its inherent ability to engage in diverse biological interactions has made it a "privileged scaffold" in drug discovery, leading to the development of therapeutics across a wide range of disease areas, including oncology, virology, and inflammation.[1][3][4] This guide focuses on a specific, yet promising, derivative: 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. While this compound is not as extensively characterized as some of its more famous relatives, its structural motifs—a hydrogen-bonding-capable aminohydroxypyrimidine core and a lipophilic benzylmercapto group—suggest a significant, largely untapped, therapeutic potential.

This document serves as a comprehensive technical resource, consolidating the available information on this compound and providing a scientifically grounded framework for its synthesis, characterization, and biological evaluation. As Senior Application Scientists, our goal is not merely to present data but to provide a causal narrative, guiding researchers through the logical and strategic considerations inherent in exploring the therapeutic promise of this molecule.

I. Physicochemical Properties and Structural Considerations

This compound is a solid, with a molecular formula of C₁₁H₁₁N₃OS and a molecular weight of approximately 233.29 g/mol .[5][6] A critical aspect of its structure is the potential for tautomerism, a common feature of hydroxypyrimidines. The 4-hydroxy group can exist in equilibrium with its keto tautomer, 6-amino-2-(benzylthio)pyrimidin-4(1H)-one. This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn can affect its spectroscopic properties and biological activity.

| Property | Value | Source(s) |

| CAS Number | 37660-23-4 | [5] |

| Molecular Formula | C₁₁H₁₁N₃OS | [5][6] |

| Molecular Weight | 233.29 g/mol | [5] |

| Synonyms | 6-Amino-2-(benzylthio)-4-pyrimidinol | [5] |

II. Synthesis and Purification: A Plausible Route

Step 1: Thiolation of 6-Amino-2-thiouracil

The initial step involves the S-alkylation of 6-amino-2-thiouracil with benzyl chloride. The sulfur atom in the thiouracil ring is a soft nucleophile and will selectively attack the benzylic carbon, which is an excellent electrophile. The use of a base, such as sodium hydroxide, is crucial to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

Step 2: Conversion to the Target Compound

The second step involves the conversion of the 4-oxo group to a 4-hydroxy group. This transformation can be achieved through various methods, including tautomerization under specific pH conditions. However, a more direct approach might involve the careful selection of reaction conditions in the initial step to favor the desired tautomer.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 6-amino-2-thiouracil (1.0 eq) in a suitable solvent such as methanol, add sodium hydroxide (1.1 eq) and stir until fully dissolved.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (1.05 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

III. Structural Elucidation and Predicted Spectroscopic Analysis

As experimental spectroscopic data for this compound is not publicly available, the following analysis is based on predictions from spectral databases and comparison with structurally similar compounds. This predicted data provides a valuable reference for researchers in confirming the identity and purity of the synthesized compound.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | OH (hydroxyl proton, exchangeable) |

| ~7.2-7.4 | m | 5H | Ar-H (phenyl protons) |

| ~6.5 | br s | 2H | NH₂ (amino protons, exchangeable) |

| ~5.5 | s | 1H | Pyrimidine C5-H |

| ~4.3 | s | 2H | S-CH₂ (benzyl methylene protons) |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C4 (C-OH) |

| ~165 | C2 (C-S) |

| ~160 | C6 (C-NH₂) |

| ~138 | C (quaternary, phenyl) |

| ~129 | CH (phenyl) |

| ~128 | CH (phenyl) |

| ~127 | CH (phenyl) |

| ~90 | C5 (pyrimidine) |

| ~35 | S-CH₂ |

Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (CH₂) |

| ~1640 | Strong | C=N stretching (pyrimidine ring) |

| ~1600 | Strong | N-H bending (scissoring) |

| 1580-1450 | Medium-Strong | C=C stretching (aromatic and pyrimidine rings) |

| ~1250 | Medium | C-O stretching |

| ~700 | Strong | C-S stretching |

Predicted Mass Spectrum (Electron Ionization, EI)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 233. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z 91) to give a fragment at m/z 142, and cleavage of the thioether bond.

IV. Potential Biological Activities and Therapeutic Applications

The therapeutic potential of pyrimidine derivatives is vast and well-documented.[1][2][3] Based on the activities of structurally related 2-(benzylthio)pyrimidines, the title compound is a promising candidate for investigation in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-aminopyrimidine derivatives.[8] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival. The combination of the pyrimidine core, known to interact with ATP-binding sites of kinases, and the benzylthio group, which can engage in hydrophobic interactions, makes this compound a compelling candidate for screening against a panel of cancer cell lines.

Anti-inflammatory Activity

Pyrimidine derivatives have also been shown to possess significant anti-inflammatory properties.[9][10] The mechanism often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. The structural features of this compound suggest it could be a valuable lead for the development of novel anti-inflammatory agents.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Pyrimidine-based compounds have a long history of use as antimicrobial agents, and 2-(benzylthio)pyrimidine derivatives have shown promising activity against various bacterial and fungal strains.[10] The lipophilic benzylthio moiety may facilitate the compound's ability to penetrate microbial cell membranes.

V. Investigational Pathways: A Potential Mechanism of Action

Recent research has identified 2-(benzylthio)pyrimidine-based compounds as potent and selective inhibitors of the DCN1-UBC12 protein-protein interaction.[6] DCN1 is a crucial component of the cullin-RING ligase (CRL) machinery, which plays a vital role in protein ubiquitination and degradation. The inhibition of DCN1-UBC12 can disrupt the neddylation of cullins, leading to the inactivation of CRLs and subsequent cellular effects, including anti-fibrotic activity in cardiac fibroblasts.[6] Given the structural similarity, it is highly plausible that this compound could also target this interaction. Investigating this potential mechanism of action would be a logical and promising direction for future research.

VI. Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound, the following are detailed, adaptable protocols for key biological assays.

A. Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

B. Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Read the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

C. Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well plate containing the broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

VII. Conclusion

This compound represents a molecule of significant interest at the intersection of established medicinal chemistry principles and unexplored therapeutic potential. Its straightforward synthesis, coupled with the promising biological activities of related compounds, makes it an attractive candidate for further investigation in academic and industrial drug discovery programs. This guide provides a foundational framework for such endeavors, from its synthesis and characterization to the exploration of its potential mechanisms of action. It is our hope that this comprehensive overview will catalyze new research into this and related pyrimidine derivatives, ultimately contributing to the development of novel and effective therapeutics.

References

-

General structure of 6-aminopyrimidin-4-one derivatives. ResearchGate. Available at: [Link]

- Discovery of Potent and Selective 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors for Anticardiac Fibrotic Effects. Journal of Medicinal Chemistry. 2022;65(1):163-190.

- Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry. 2007;15(22):7045-7052.

- SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. 2021;354(10):e2100142.

- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. 2021;26(3):771.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. 2011;16(8):6846-6858.

-

This compound. Anichem. Available at: [Link]

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2019;24(18):3278.

- A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. 2020;10(5):224-230.

- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research. 2016;2(2):39-47.

-

(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. 2023;28(14):5487.

- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry. 2022;20(33):6621-6625.

- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Medicinal Chemistry. 2025;16.

- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. The Journal of Organic Chemistry. 2015;80(19):9848-9854.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]

- 4. rsc.org [rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]

- 9. Amino pyrimidine, 6 | C8H8N4S | CID 2744836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Anichem [anichemllc.com]

An In-depth Technical Guide to 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine: Properties, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine, a pyrimidine derivative of significant interest to researchers, scientists, and drug development professionals. This document delves into the core chemical properties, synthesis, and potential therapeutic applications of this compound, drawing upon data from structurally related molecules to provide a thorough understanding of its profile.

Introduction and Molecular Overview

This compound (CAS No: 37660-23-4) is a heterocyclic compound featuring a pyrimidine core substituted with amino, hydroxyl, and benzylmercapto groups.[1][2][3] The pyrimidine scaffold is a ubiquitous motif in biologically active molecules, including nucleic acids and numerous pharmaceuticals, making its derivatives a fertile ground for drug discovery.[4] The presence of multiple functional groups on this particular derivative suggests a rich chemical reactivity and the potential for diverse biological interactions.

Chemical Structure and Tautomerism

The structure of this compound is presented below. A critical aspect of its chemistry is the potential for tautomerism in the 4-hydroxy-6-aminopyrimidine core. The hydroxyl group can exist in equilibrium with its keto tautomer, 2-(benzylmercapto)-6-amino-1H-pyrimidin-4(3H)-one. This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn can affect its chemical and biological properties.[5][6]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, its core properties can be inferred from available data and the properties of its precursors and analogs.

| Property | Value | Source |

| CAS Number | 37660-23-4 | [1][2][3] |

| Molecular Formula | C11H11N3OS | [1][2][3] |

| Molecular Weight | 233.29 g/mol | [1] |

| Appearance | Likely an off-white to pale yellow solid. | Inferred from related compounds |

| Melting Point | >300 °C (for the precursor 4-amino-6-hydroxy-2-mercaptopyrimidine) | [7] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol, with limited solubility in water.[8][9] | Inferred from related compounds |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Characterization

The primary synthetic route to this compound involves the S-alkylation of the precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, with a suitable benzylating agent such as benzyl chloride or benzyl bromide. This selective alkylation at the sulfur atom is favored due to the higher nucleophilicity of the thiol group compared to the amino and hydroxyl groups under basic conditions.[10][11][12]

Synthesis of the Precursor: 4-amino-6-hydroxy-2-mercaptopyrimidine

The precursor can be synthesized via the condensation of ethyl cyanoacetate and thiourea in the presence of a base.

Caption: Synthetic scheme for 4-amino-6-hydroxy-2-mercaptopyrimidine.

Synthesis of this compound

Protocol:

-

Dissolution of Precursor: Dissolve 4-amino-6-hydroxy-2-mercaptopyrimidine in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group, forming a thiolate anion.

-

Addition of Benzylating Agent: Slowly add an equimolar amount of benzyl chloride or benzyl bromide to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture and precipitate the product by adding water.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include peaks for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the pyrimidine ring proton, a broad singlet for the amino protons, and a singlet for the methylene protons of the benzyl group.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbons of the pyrimidine ring, the benzyl group, and the methylene bridge.

-

IR Spectroscopy: Key absorption bands would be expected for N-H stretching (amino group), O-H stretching (hydroxyl group), C=N and C=C stretching of the pyrimidine ring, and C-S stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.29 g/mol ), along with characteristic fragmentation patterns.[13][14][15][16]

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited, the pyrimidine scaffold is a key pharmacophore in numerous clinically approved drugs and investigational compounds.[4] The biological activities of structurally related pyrimidine derivatives provide strong indications of the potential therapeutic applications of this compound.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer.[4] The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors.

Potential Targets and Mechanisms:

-

BRD4/PLK1 Inhibition: Dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) have shown synergistic effects in cancer treatment by inducing apoptosis and cell cycle arrest.[17][18][19][20][21]

-

STAT6 Inhibition: Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the IL-4 signaling pathway, which is implicated in certain cancers and inflammatory diseases. Pyrimidine derivatives have been identified as potent STAT6 inhibitors.[22][23][24]

Caption: Potential anticancer signaling pathways targeted by pyrimidine derivatives.

A3 Adenosine Receptor Antagonism

Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been identified as potent and selective antagonists of the A3 adenosine receptor (A3AR).[25][26] A3AR antagonists are being investigated for the treatment of various conditions, including inflammatory diseases, glaucoma, and cancer.[27][28][29]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays can be employed.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cell viability and proliferation, providing an initial screen for cytotoxic effects.[7][30][31][32][33]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a promising heterocyclic compound with a versatile chemical structure. While direct experimental data is currently limited, the known biological activities of related pyrimidine derivatives suggest its potential as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to undertake such investigations.

References

- Baraldi, P. G., et al. (2011). Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 54(2), 457-471.

- Baraldi, P. G., et al. (2010). Novel N2-substituted pyrazolo[3,4-d]pyrimidine Adenosine A3 Receptor Antagonists: Inhibition of A3-mediated Human Glioblastoma Cell Proliferation. Journal of Medicinal Chemistry, 53(10), 4008-4020.

- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.

- Cosimelli, B., et al. (2011). Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 54(2), 457-471.

- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.

- Baraldi, P. G., et al. (2010).

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.

- Jacobson, K. A., & Merighi, S. (2018). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. ACS Medicinal Chemistry Letters, 9(6), 476-489.

- Ghoneim, K. M., et al. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 26(11), 3183.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.

- Ember, S. W., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 6(6), 667-671.

- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- Roche. (n.d.).

- Ember, S. W., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536.

- Wikipedia. (n.d.). Pyrimidine. Wikipedia.

- Abcam. (n.d.). MTT assay protocol. Abcam.

- Baluja, S., & Kachhadia, N. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 737-743.

- Guidechem. (n.d.). This compound 37660-23-4 wiki. Guidechem.

- Gacias, M., et al. (2018). Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors. PubMed Central.

- ResearchGate. (n.d.). Some reported inhibitors targeting BRD4 and PLK1.

- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- D'Angelo, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.

- Asadi, A., et al. (2023). Investigating the anticancer properties of six benzothiazolopyrimidine derivatives on colon carcinoma cells, in vitro and in vivo. Journal of Biochemical and Molecular Toxicology, 37(10), e23779.

- Dunkley, M. (2014). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture.

- Broo, A., & Larsson, U. (2008). Role of tautomerism in RNA biochemistry. RNA, 14(5), 807-818.

- Solubility of Things. (n.d.). Pyrimidine. Solubility of Things.

- Polak, M., & Paluch, P. (2005). [Role of tautomerism in the molecular mechanisms of mutagenesis]. Postepy biochemii, 51(2), 151-161.

- Ghasemi, Z., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(23), 8345.

- Zovko, M., et al. (2021).

- Salieva, G., et al. (2021). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2021(2), M1229.

- Business Wire. (2024).

- Al-Ostoot, F. H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(12), 1018-1036.

- Benchchem. (n.d.). 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol. Benchchem.

- Sigma-Aldrich. (n.d.). 6-Amino-2-(methylthio)pyrimidin-4-ol. Sigma-Aldrich.

- Ramidus Store. (n.d.). RAM3448... This compound. Ramidus Store.

- Anichem. (n.d.). This compound. Anichem.

- Parchem. (n.d.). This compound (Cas 37660-23-4). Parchem.

- ResearchGate. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e).

- Patsnap Synapse. (2024). What are STAT6 inhibitors and how do they work?.

- ResearchGate. (n.d.). S-Heptylation of 4,6-diamino-2-mercaptopyrimidine.

- Wiley. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. SpectraBase.

- ChemicalBook. (n.d.). 2-(benzylthio)-6-methyl-5-propylpyrimidin-4-ol. ChemicalBook.

- Cheméo. (n.d.). Formamide, n-[4-amino-6-(benzylthio)pyrimidin-5-yl]- (CAS 91560-22-4). Cheméo.

- Sigma-Aldrich. (n.d.). 4-AMINO-2-HYDROXY-6-MERCAPTOPYRIMIDINE. Sigma-Aldrich.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound - Anichem [anichemllc.com]

- 3. parchem.com [parchem.com]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. article.sapub.org [article.sapub.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Novel N2-substituted pyrazolo[3,4-d]pyrimidine adenosine A3 receptor antagonists: inhibition of A3-mediated human glioblastoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 31. broadpharm.com [broadpharm.com]

- 32. Investigating the anticancer properties of six benzothiazolopyrimidine derivatives on colon carcinoma cells, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine

Foreword: Charting a Course for Mechanistic Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including essential components of DNA and RNA.[1] This has driven the synthesis and investigation of a vast array of pyrimidine derivatives, revealing a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet under-investigated molecule: 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. While its precise mechanism of action is not yet fully elucidated in publicly available literature, its structural features, when compared to analogous compounds, allow us to postulate several compelling hypotheses and, more importantly, to lay out a rigorous, multi-faceted research plan to uncover its biological function.

This document is structured not as a static review, but as a dynamic roadmap for researchers, scientists, and drug development professionals. We will begin by characterizing the molecule, then delve into its most probable mechanisms of action based on structure-activity relationships with known pyrimidine derivatives. The core of this guide will be a detailed, step-by-step experimental workflow designed to systematically investigate and validate these hypotheses. Our approach is grounded in the principles of scientific integrity, providing not just the 'what' but the 'why' behind each experimental choice, ensuring a self-validating and robust investigation.

Molecular Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation of any mechanistic study.

| Property | Value | Source |

| CAS Number | 37660-23-4 | [3][4] |

| Molecular Formula | C11H11N3OS | [3][4] |

| Molecular Weight | 233.29 g/mol | [3] |

| Synonyms | 6-AMINO-2-(BENZYLTHIO)-4-PYRIMIDINOL | [3] |

The structure, featuring a central pyrimidine ring with benzylmercapto, hydroxyl, and amino substitutions, suggests multiple points of potential interaction with biological macromolecules. The presence of hydrogen bond donors and acceptors, as well as a rotatable benzyl group, provides the chemical diversity often associated with specific binding to protein targets.[3]

Postulated Mechanisms of Action: An Evidence-Based Approach

Based on extensive research into structurally related pyrimidine derivatives, we can propose several high-probability mechanisms of action for this compound.

Adenosine Receptor Antagonism

A compelling line of inquiry stems from research on derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine, which have been identified as potent and selective A3 adenosine receptor (A3AR) antagonists.[5] The parent scaffold of our target compound is identical to these reported antagonists. A derivative with a K_i of 3.5 nM for the A3AR was identified, highlighting the potential of this chemical class.[5] Adenosine receptors, particularly the A3 subtype, are implicated in inflammatory processes and cancer, making them a valuable therapeutic target.

Enzyme Inhibition: A Common Theme for Pyrimidines

The pyrimidine core is a frequent motif in the active sites of various enzymes, making competitive inhibition a common mechanism of action for its derivatives.

-

Kinase Inhibition: Numerous pyrimidine derivatives have been developed as kinase inhibitors.[6][7] For instance, pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation in cancer.[7]

-

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition: These enzymes are crucial for nucleotide biosynthesis and are validated targets for cancer chemotherapy. Pyrrolo[3,2-d]pyrimidines have been designed as dual inhibitors of both human TS and DHFR.[8]

Anticancer Activity via Cytotoxicity

A significant body of literature demonstrates the cytotoxic effects of pyrimidine derivatives against various cancer cell lines.[1][6][9] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[9] The broad anticancer potential of this class of compounds strongly suggests that this compound should be evaluated for cytotoxic activity.

A Proposed Research Plan for Mechanistic Elucidation

The following experimental workflow is designed to systematically test the aforementioned hypotheses and to identify the primary mechanism of action of this compound.

Caption: Postulated signaling pathway of kinase inhibition.

If the compound demonstrates cytotoxicity, it is important to determine the mechanism of cell death.

-

Cell Cycle Analysis: Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.

-

Apoptosis Assays: Apoptosis, or programmed cell death, can be detected using methods like Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

In Silico Studies: Molecular Docking

To complement the experimental data, molecular docking can provide insights into the potential binding mode of this compound to its target protein. This computational technique can predict the conformation of the ligand within the binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Conclusion and Future Directions

This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target validation and cellular mechanism studies, researchers can build a robust and well-supported understanding of this compound's biological activity. The proposed workflow, integrating in vitro biochemical assays, cell-based functional assays, and in silico modeling, represents a best-practice approach in modern drug discovery.

Future studies would logically progress to in vivo validation in animal models of diseases relevant to the identified mechanism, such as cancer or inflammatory conditions. The journey from a compound of interest to a well-characterized therapeutic lead is a challenging one, but with a systematic and hypothesis-driven approach, the secrets of this compound's mechanism of action can be unlocked.

References

- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide - Benchchem.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed.

- This compound 37660-23-4 wiki - Guidechem.

- (PDF) Synthesis and biological evaluation of some novel 2-mercapto pyrimidines.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu

- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing.

- Reaction mechanism of the synthesized pyrimidine derivatives.

- This compound - Anichem.

- Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed.

- (PDF)

- Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofol

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound - Anichem [anichemllc.com]

- 5. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]

- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine, a pyrimidine derivative of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, this document synthesizes available information on its synthesis, chemical properties, and predicted biological activities based on extensive studies of structurally related compounds. Pyrimidine scaffolds are foundational in numerous therapeutic agents, and the unique combination of the benzylthio, hydroxyl, and amino functional groups suggests a rich potential for this compound in drug discovery, particularly in the realms of antimicrobial and antiviral therapies. This guide offers detailed, inferred protocols, discusses the causal nexus behind experimental designs, and provides a framework for future research into this promising molecule.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of a vast array of biologically active compounds, including nucleobases essential for life.[1] Its versatile structure allows for functionalization at multiple positions, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The subject of this guide, this compound (also known as 6-amino-2-(benzylthio)pyrimidin-4(3H)-one), emerges from a class of 2-thiopyrimidine derivatives that have garnered considerable attention for their therapeutic potential.

The presence of a sulfur linkage, specifically a benzylthio group at the 2-position, is a key structural feature. This moiety is known to contribute to the biological activity of various heterocyclic compounds. For instance, derivatives of 2-(benzylthio)pyrimidines have been investigated as inhibitors of HIV-1 reverse transcriptase, highlighting the potential of this scaffold in antiviral drug development.[4] Furthermore, the 4-hydroxy and 6-amino substituents are crucial for establishing specific interactions with biological targets through hydrogen bonding. This guide will delve into the synthetic pathways to access this molecule, its physicochemical properties, and its putative biological activities, drawing on data from closely related analogues to build a comprehensive profile.

Synthesis and Characterization

The synthesis of this compound typically proceeds via a two-step synthetic sequence, starting from readily available precursors. The general strategy involves the initial formation of the pyrimidine ring system followed by S-alkylation.

Synthesis of the Precursor: 6-Amino-2-thiouracil

The key precursor for the target molecule is 6-amino-2-thiouracil (also known as 4-amino-6-hydroxy-2-mercaptopyrimidine). A common and efficient method for its synthesis is the condensation of ethyl cyanoacetate with thiourea in the presence of a base.[5][6]

Experimental Protocol: Synthesis of 6-Amino-2-thiouracil [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (1 equivalent), thiourea (1 equivalent), and sodium ethoxide (or another suitable base) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Neutralize the mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude product.

-

Purification: The crude 6-amino-2-thiouracil can be purified by recrystallization from hot water or an appropriate solvent to yield the final product.

S-Benzylation to Yield this compound

The final step in the synthesis is the S-alkylation of 6-amino-2-thiouracil with a benzyl halide, such as benzyl bromide or benzyl chloride. This nucleophilic substitution reaction selectively occurs on the sulfur atom due to its higher nucleophilicity compared to the nitrogen and oxygen atoms in the pyrimidine ring under basic conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 6-amino-2-thiouracil (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, to form the corresponding thiolate salt in situ.

-

Addition of Benzyl Halide: To the stirred solution, add benzyl bromide or benzyl chloride (1 equivalent) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours, monitoring the reaction by TLC.

-

Precipitation and Isolation: Upon completion, cool the reaction mixture and neutralize it with a dilute acid to precipitate the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure product.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 37660-23-4 | [7][8][9] |

| Molecular Formula | C₁₁H₁₁N₃OS | [7] |

| Molecular Weight | 233.29 g/mol | [3][7] |

| Appearance | White to off-white solid (predicted) | - |

| Purity | >95% (commercially available) | [3][8] |

Characterization Data (Predicted)

-

¹H NMR: Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), a singlet for the methylene protons of the benzyl group (~4.0-4.3 ppm), a singlet for the pyrimidine C5-H proton, and broad singlets for the amino and hydroxyl/amide protons.

-

¹³C NMR: Resonances corresponding to the aromatic carbons of the benzyl group, the methylene carbon, and the carbons of the pyrimidine ring.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ at m/z 234.07.

Biological Activities and Therapeutic Potential (Inferred)

Due to the lack of direct biological studies on this compound, its potential therapeutic applications are inferred from the well-documented activities of structurally analogous compounds.

Antiviral Activity

A compelling area of potential for this compound is in antiviral therapy, particularly against HIV. The structurally related compound, 4-amino-2-(benzylthio)-6-chloropyrimidine, is a known potent and specific inhibitor of HIV-1 reverse transcriptase (RT).[4] It acts as a mixed inhibitor with respect to the template-primer and dNTP binding sites.[4] This suggests that the 2-(benzylthio)pyrimidine scaffold is a promising pharmacophore for targeting this critical viral enzyme. The 4-hydroxy group in our target compound, analogous to the 6-chloro substituent, could also play a significant role in binding to the enzyme's active site.

Proposed Mechanism of Action (Inferred)

The proposed mechanism of action for this compound as an anti-HIV agent would be the inhibition of reverse transcriptase. This would prevent the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.

Caption: Inferred mechanism of HIV-1 Reverse Transcriptase inhibition.

Antimicrobial Activity

The pyrimidine nucleus is a common feature in many antimicrobial agents.[2][3] Studies on various 2-(benzylthio)pyrimidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-resistant strains of Escherichia coli and Staphylococcus aureus.[10] The lipophilic benzyl group can enhance membrane permeability, while the pyrimidine core can interfere with essential cellular processes such as nucleic acid or protein synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in broth.

-

Inoculation: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination.

Structure-Activity Relationships (SAR)

Based on the literature for related compounds, several structural features of this compound are critical for its predicted biological activity:

-

The 2-Benzylthio Group: The thioether linkage and the benzyl group are likely crucial for activity. Modifications to the phenyl ring of the benzyl group (e.g., introduction of electron-withdrawing or electron-donating substituents) could modulate potency and selectivity.

-

The 4-Hydroxy and 6-Amino Groups: These groups are important hydrogen bond donors and acceptors, which can facilitate strong interactions with the active sites of target enzymes or receptors.

-

The Pyrimidine Core: This heterocyclic system serves as a rigid scaffold to orient the functional groups in a precise three-dimensional arrangement for optimal target binding.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. While this guide has synthesized the available information on its synthesis and inferred its biological potential from closely related analogues, further direct experimental investigation is warranted.

Key areas for future research include:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectral characterization are needed to provide a solid foundation for future studies.

-

Biological Screening: The compound should be screened against a panel of viruses (including HIV), bacteria, and fungi to determine its antimicrobial and antiviral spectrum and potency.

-

Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets.

-

Analogue Synthesis and SAR Studies: A library of analogues with modifications at the benzyl and pyrimidine rings should be synthesized to establish clear structure-activity relationships and optimize for potency and selectivity.

References

-

ResearchGate. (2008). Dihydro-alkylthio-benzyl-oxopyrimidines as Inhibitors of Reverse Transcriptase: Synthesis and Rationalization of the Biological Data on Both Wild-Type Enzyme and Relevant Clinical Mutants. Retrieved from [Link]

-

Ramidus Store. (n.d.). RAM3448… this compound. Retrieved from [Link]

-

Anichem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Retrieved from [Link]

-

PubMed. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Retrieved from [Link]

-

Arkivoc. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[3][11]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives. Retrieved from [Link]

-

PMC. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Retrieved from [Link]

-

MDPI. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]

-

Research and Reviews. (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Retrieved from [Link]

-

PubMed. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. Retrieved from [Link]

Sources

- 1. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ramidus.se [ramidus.se]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound - Anichem [anichemllc.com]

- 9. parchem.com [parchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Safe Handling of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine (CAS No. 37660-23-4). As a novel compound with significant potential in medicinal chemistry and drug development, a thorough understanding of its safety profile is paramount for all personnel involved in its research and development. This guide synthesizes available data on the compound and its structural analogs to establish best practices for laboratory safety. It is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.

Introduction: Understanding the Compound

This compound is a substituted pyrimidine with a molecular formula of C₁₁H₁₁N₃OS and a molecular weight of 233.29 g/mol .[1] Its structure, featuring a pyrimidine core, an amino group, a hydroxyl group, and a benzylthioether moiety, suggests a range of potential biological activities being explored in drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the addition of the benzylmercapto group can significantly influence its biological profile and reactivity. Given the limited availability of specific safety data for this compound, a cautious approach to handling, based on the known hazards of its constituent chemical classes—aminopyrimidines and thioethers—is essential.

Hazard Identification and Risk Assessment

Currently, there is no specific Globally Harmonized System (GHS) classification available for this compound.[1] Therefore, a risk assessment must be conducted based on the potential hazards of structurally related compounds.

Key Potential Hazards:

-

Skin and Eye Irritation: Many pyrimidine derivatives and sulfur-containing compounds are known to cause skin and eye irritation.[2][3]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]

-

Harmful if Swallowed: Related aminopyrimidine compounds are classified as harmful if swallowed.[3][5]

-

Sensitization: Repeated exposure to some chemical agents can lead to allergic reactions.

-

Unknown Long-Term Effects: As a research chemical, the chronic toxicological properties have not been fully investigated.

Table 1: Physicochemical Properties[1]

| Property | Value |

| CAS Number | 37660-23-4 |

| Molecular Formula | C₁₁H₁₁N₃OS |

| Molecular Weight | 233.29 g/mol |

| Appearance | Likely a solid (based on related compounds) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[6][7]

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[8][9]

Personal Protective Equipment (PPE)

The following PPE should be considered the minimum requirement:

-

Eye and Face Protection: Chemical safety goggles are required at all times.[10][11] When there is a risk of splashing, a face shield should be worn in addition to goggles.[7][12]

-

Hand Protection: Double-gloving with nitrile gloves is recommended.[7] Check for any signs of degradation or breakthrough.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[7] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]

-

Respiratory Protection: If engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12][13][14]

Caption: Recommended PPE for handling this compound.

Safe Handling and Storage Procedures

Handling

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[10][15]

-

Use Non-Sparking Tools: As a precaution, especially when handling larger quantities, use non-sparking tools to prevent ignition sources.[8][16]

-

Grounding: For bulk transfers, ensure containers and receiving equipment are properly grounded to prevent static discharge.[9][16]

-

Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][17] Remove contaminated clothing promptly.[10]

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and bases.[16]

-

Controlled Access: Store in a locked cabinet or a designated, controlled-access area.[17]

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[17]

-

Skin Contact: Remove all contaminated clothing.[16] Flush skin with plenty of soap and water for at least 15 minutes.[10] If irritation persists, seek medical attention.

-

Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting.[10] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[17]

Accidental Release Measures

-

Small Spills:

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE as described in Section 3.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a designated, labeled hazardous waste container.[9]

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

Disposal Considerations

-

Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8][15]

-

Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[15]

Synthesis and Experimental Protocols

General Workflow for Handling in an Experimental Setting

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

Biological Activity and Mechanism of Action Considerations

The biological activities of this compound are still under investigation. However, related aminopyrimidine derivatives have shown a wide range of biological effects, including anticancer, antiviral, and enzyme inhibitory activities.[18][21] For instance, some aminopyrimidine derivatives act as kinase inhibitors or interfere with nucleotide biosynthesis.[21][22][23] The potential for potent biological activity underscores the need for stringent safety precautions to avoid accidental exposure.

Conclusion

The safe handling of this compound requires a proactive and informed approach to safety. In the absence of a specific Safety Data Sheet, a conservative strategy based on the known hazards of its chemical class is essential. Adherence to the guidelines outlined in this document, in conjunction with institutional safety protocols, will help to ensure the well-being of all laboratory personnel working with this promising research compound.

References

-

Guidechem. This compound 37660-23-4 wiki.

-

ChemicalBook. Pyrimidine - Safety Data Sheet.

-

CHEMM. Personal Protective Equipment (PPE).

-

Chemos GmbH & Co.KG. Safety Data Sheet: Pyrimidine 98%.

-

MilliporeSigma. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Anichem. This compound.

-

ChemicalBook. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate(65802-56-4).

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

SCIENCE & INNOVATION. SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6-DIAMINOPYRIMIDINE-2-THIOL.

-

Alberta College of Pharmacy. Personal protective equipment in your pharmacy.

-

Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.

-

Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.

-

Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).

-

TCI Chemicals. SAFETY DATA SHEET.

-

PrepChem.com. Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine.

-

Parchem. This compound (Cas 37660-23-4).

-

ChemicalBook. 2-AMINO-4-HYDROXY-6-HYDRAZINOPYRIMIDINE - Safety Data Sheet.

-

PubChem. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine.

-

PubChem. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate.

-

chemBlink. SDS of 2-Mercapto-4-hydroxy-5,6-diaminopyrimidine, Safety Data Sheets, CAS 1004-76-8.

-

PrepChem.com. Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine.

-

Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.

-

Sigma-Aldrich. 4-Amino-6-hydroxy-2-mercaptopyrimidine 98 65802-56-4.

-

PubMed. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation.

-

PMC - NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

-

Benchchem. Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers.

-

PubMed. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists.

-

PMC - PubMed Central. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase.

-

Sigma-Aldrich. 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | C4H4N4O2S | CID 2724406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | C4H7N3O2S | CID 2723599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemos.de [chemos.de]

- 10. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate(65802-56-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. hsa.ie [hsa.ie]

- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. scientists.uz [scientists.uz]

- 19. prepchem.com [prepchem.com]

- 20. prepchem.com [prepchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable two-step protocol for the synthesis of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The synthesis involves an initial condensation reaction to form the pyrimidine core, followed by a selective S-alkylation. This document provides not only a step-by-step methodology but also delves into the underlying chemical principles that govern the reaction, ensuring a thorough understanding for successful and reproducible outcomes.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.[1] The specific target of this protocol, this compound, possesses a versatile scaffold with multiple functional groups that can be further modified, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery pipelines. The strategic placement of the amino, hydroxyl, and benzylthio groups offers distinct points for chemical elaboration.

The synthesis strategy presented herein is a classic approach that first builds the 4-amino-6-hydroxy-2-mercaptopyrimidine ring system, followed by the introduction of the benzyl group onto the sulfur atom. This method is advantageous due to the ready availability of starting materials and the generally high yields and selectivity of the reactions.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in two primary stages, as depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine (Intermediate)

This initial step involves a condensation reaction between thiourea and ethyl cyanoacetate to construct the pyrimidine ring.[2][3]

Reaction Mechanism Overview:

Caption: Simplified reaction mechanism for pyrimidine ring formation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Thiourea | 76.12 | 3.81 g | 50 |

| Ethyl Cyanoacetate | 113.12 | 5.66 g | 50 |

| Sodium Metal | 22.99 | 1.15 g | 50 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Acetic Acid | 60.05 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Protocol:

-

Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 1.15 g of sodium metal in small pieces to 50 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step in a fume hood. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 3.81 g of thiourea and 5.66 g of ethyl cyanoacetate.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into 100 mL of cold deionized water. Stir and then carefully neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 6-7. A precipitate will form.

-

Filtration and Drying: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold ethanol. Dry the product in a vacuum oven at 60°C to a constant weight. The expected product is 4-amino-6-hydroxy-2-mercaptopyrimidine as a white to off-white solid.

Part 2: Synthesis of this compound (Final Product)

This step involves the selective S-alkylation of the thiol group of the intermediate with benzyl chloride.[1]

Causality of S-Alkylation Selectivity: The sulfur atom of the 2-mercapto group is a soft nucleophile. According to the Hard and Soft Acids and Bases (HSAB) principle, it will preferentially react with a soft electrophile, which is the benzylic carbon of benzyl chloride. This high selectivity prevents significant alkylation at the nitrogen or oxygen atoms of the pyrimidine ring under these conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-amino-6-hydroxy-2-mercaptopyrimidine | 143.16 | 1.43 g | 10 |

| Benzyl Chloride | 126.58 | 1.27 g (1.15 mL) | 10 |

| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 10 |

| Ethanol | 46.07 | 30 mL | - |

| Deionized Water | 18.02 | 20 mL | - |

Protocol:

-

Dissolution of Intermediate: In a 100 mL round-bottom flask, dissolve 1.43 g of 4-amino-6-hydroxy-2-mercaptopyrimidine and 0.40 g of sodium hydroxide in a mixture of 30 mL of ethanol and 20 mL of deionized water. Stir at room temperature until a clear solution is obtained.

-

Addition of Benzyl Chloride: Add 1.27 g (1.15 mL) of benzyl chloride dropwise to the reaction mixture with vigorous stirring. A precipitate may begin to form upon addition.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Isolation: After the reaction is complete, collect the solid precipitate by vacuum filtration.

-

Washing and Purification: Wash the filter cake thoroughly with deionized water to remove any inorganic salts, and then with a small amount of cold ethanol to remove any unreacted benzyl chloride.

-

Drying: Dry the purified product, this compound, in a vacuum oven at 60-70°C.

Safety and Handling

-

Sodium Metal: Highly reactive with water and alcohols. Handle with care under anhydrous conditions and in a fume hood.

-

Benzyl Chloride: A lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Solvents: Ethanol is flammable. Avoid open flames.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To compare with literature values.

-